N-methyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide
Description
Properties
Molecular Formula |
C18H17N3O |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-methyl-4-(3-methyl-5-phenylpyrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H17N3O/c1-13-12-17(14-6-4-3-5-7-14)21(20-13)16-10-8-15(9-11-16)18(22)19-2/h3-12H,1-2H3,(H,19,22) |
InChI Key |
ZIPDZENCWHIONK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-methyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with N-methyl-4-aminobenzamide under specific conditions. The reaction is usually catalyzed by sodium acetate at room temperature, resulting in high yields of the desired product . Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to ensure scalability and efficiency .
Chemical Reactions Analysis
N-methyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-methyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. It is known to activate autophagy proteins as a survival mechanism and induce apoptosis through the p53-mediated pathway . The compound’s effects are mediated by its ability to bind to and modulate the activity of key enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several benzamide derivatives reported in crystallographic and biochemical studies. Key analogues include:
Key Comparative Insights
Substituent Effects on Bioactivity: The target compound lacks the long acyl chains present in potent PCAF HAT inhibitors like compound 17 , which achieved 79% inhibition. However, its pyrazole-phenyl group may confer selective binding to hydrophobic enzyme pockets.
Impact of Heterocyclic Cores :
- The pyrazolo-pyrimidine core in introduces rigidity and bulk, which could hinder membrane permeability compared to the simpler pyrazole in the target compound.
- The triazole-thiol group in introduces redox-active and metal-chelating properties, which are absent in the target compound but may be advantageous in targeting metalloenzymes.
The target compound’s unsubstituted benzamide may prioritize balanced hydrophobicity for passive diffusion. Carboxyl groups in 17 enhance aqueous solubility, whereas the target compound’s methylamide group offers moderate solubility with reduced ionization at physiological pH.
Research Findings and Hypotheses
- Kinase Inhibition Potential: Pyrazole-containing benzamides are known to target kinases (e.g., JAK2, EGFR). The phenyl-pyrazole motif in the target compound may favor ATP-binding pocket interactions, analogous to reported kinase inhibitors .
- Metabolic Stability : The N-methyl group may mitigate oxidative metabolism compared to compounds with primary amides (e.g., 17 ), as observed in pharmacokinetic studies of similar scaffolds.
Biological Activity
N-methyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, drawing upon diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of appropriate pyrazole derivatives with benzamide precursors. The structural formula can be represented as follows:
This compound features a pyrazole moiety known for its diverse biological activities, including anti-inflammatory and analgesic properties. The incorporation of the N-methyl group enhances the pharmacological profile by potentially increasing lipophilicity and modifying receptor interactions.
Anti-inflammatory and Analgesic Effects
Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest that the compound may act as a potent inhibitor of inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory disorders .
Anticancer Properties
The anticancer potential of this compound has also been investigated. In vitro studies demonstrate that pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. For example, one study reported a mean growth inhibition percentage of 54.25% against HepG2 cells, suggesting significant anticancer activity .
Case Studies
Case Study 1: Anti-inflammatory Activity in Animal Models
In a controlled study involving LPS-induced inflammation in mice, this compound was administered to evaluate its effect on inflammatory markers. The results indicated a marked reduction in serum levels of TNF-alpha and IL-6 compared to control groups, highlighting its potential utility in managing inflammatory diseases .
Case Study 2: Anticancer Efficacy
A separate investigation focused on the compound's effects on tumor growth in xenograft models. Mice treated with this compound exhibited slower tumor growth rates and lower tumor weights compared to untreated controls. Histological analysis revealed reduced cell proliferation markers in treated tumors .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies indicate moderate metabolic stability with an elimination half-life suitable for chronic administration. However, further investigations are needed to fully elucidate its pharmacokinetic profile.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-methyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide, and how can reaction conditions be optimized?
- The compound is typically synthesized via multi-step reactions, starting with cyclocondensation of precursors (e.g., phenylhydrazine derivatives) to form the pyrazole core, followed by coupling with benzamide groups. Key steps include:
- Cyclocondensation : Using reagents like ethyl acetoacetate and DMF-DMA under reflux .
- Amide coupling : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DCM or DMF .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to resolve aromatic and methyl group signals .
- IR : Confirm carbonyl (C=O, ~1660 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
Q. How is initial biological activity screening conducted for pyrazole-benzamide derivatives?
- In vitro assays :
- Kinase inhibition : EGFR-TK or JAK2 inhibition assays (IC₅₀ determination) using ATP-competitive ELISA .
- Antimicrobial testing : Agar dilution methods against Gram-positive/negative strains .
- Dose-response curves : 3–5 log-concentration ranges, with positive controls (e.g., imatinib for kinase assays) .
Advanced Research Questions
Q. What computational strategies are used to model interactions between this compound and biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite for predicting binding poses in EGFR-TK active sites. Pyrazole rings often engage in π-π stacking with phenylalanine residues .
- DFT calculations : B3LYP/6-311G(d,p) basis sets optimize geometry and calculate frontier orbitals (HOMO-LUMO) to predict reactivity .
Q. How can crystallographic data contradictions (e.g., thermal motion vs. static disorder) be resolved during structure refinement?
- SHELXL tools : Use PART and SUMP commands to model disordered regions. Anisotropic displacement parameters (ADPs) distinguish thermal motion from static disorder .
- Validation : Check R-factors (R₁ < 0.05) and residual density maps (<0.5 eÅ⁻³) .
Q. What structure-activity relationship (SAR) insights guide functionalization of the pyrazole-benzamide scaffold?
- Key modifications :
- Pyrazole C3-methyl : Enhances metabolic stability but reduces solubility .
- Benzamide N-methyl : Improves blood-brain barrier penetration in CNS-targeted analogs .
Q. How should researchers address discrepancies between experimental and computational spectroscopic data?
- Error sources :
- Solvent effects : PCM models in DFT simulations to match experimental solvent conditions .
- Conformational flexibility : Compare Boltzmann-weighted IR/NMR spectra with experimental data .
Q. What solvent systems optimize regioselectivity in pyrazole-benzamide coupling reactions?
- Polar aprotic solvents : DMF or DMSO favor SNAr mechanisms for aryl halide coupling .
- Additives : KI (1–2 eq.) accelerates reactions via halogen exchange in DMF .
Q. How does polymorphism affect the crystallographic refinement of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
